1-Benzothiophen-2-yl-[4-[[4-(2-hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone
Overview
Description
1-Benzothiophen-2-yl-[4-[[4-(2-hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone is a complex organic compound that features a benzothiophene core, a triazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiophen-2-yl-[4-[[4-(2-hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
Attachment of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction, typically involving the cycloaddition of an azide and an alkyne.
Final Coupling: The final step involves coupling the triazole-piperidine intermediate with the benzothiophene core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzothiophen-2-yl-[4-[[4-(2-hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone can undergo various chemical reactions, including:
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Properties
IUPAC Name |
1-benzothiophen-2-yl-[4-[[4-(2-hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-10-7-16-13-23(21-20-16)12-14-5-8-22(9-6-14)19(25)18-11-15-3-1-2-4-17(15)26-18/h1-4,11,13-14,24H,5-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHWZFHGFAVTCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)CCO)C(=O)C3=CC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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